molecular formula C19H23N7O B12246652 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine

Cat. No.: B12246652
M. Wt: 365.4 g/mol
InChI Key: JYOWKSKSLXWEHO-UHFFFAOYSA-N
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Description

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopenta[c]pyridazin ring, a triazolo[1,5-a]pyrimidin ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopenta[c]pyridazin intermediate, followed by the introduction of the triazolo[1,5-a]pyrimidin moiety, and finally, the attachment of the pyrrolidine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine stands out due to its unique combination of ring structures and functional groups. Similar compounds may include those with cyclopenta[c]pyridazin, triazolo[1,5-a]pyrimidin, or pyrrolidine rings, but they may lack the specific arrangement and properties of this compound. Examples of similar compounds include 4-chloromethcathinone and 2-chlorobenzoic acid .

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

7-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H23N7O/c1-12-13(2)22-19-20-11-21-26(19)18(12)25-7-6-14(9-25)10-27-17-8-15-4-3-5-16(15)23-24-17/h8,11,14H,3-7,9-10H2,1-2H3

InChI Key

JYOWKSKSLXWEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(C3)COC4=NN=C5CCCC5=C4

Origin of Product

United States

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